

An In-depth Technical Guide to the PARP Inhibitor BYK 49187

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Compound of Interest

Compound Name: BYK 49187

Cat. No.: B1663723

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For Researchers, Scientists, and Drug Development Professionals

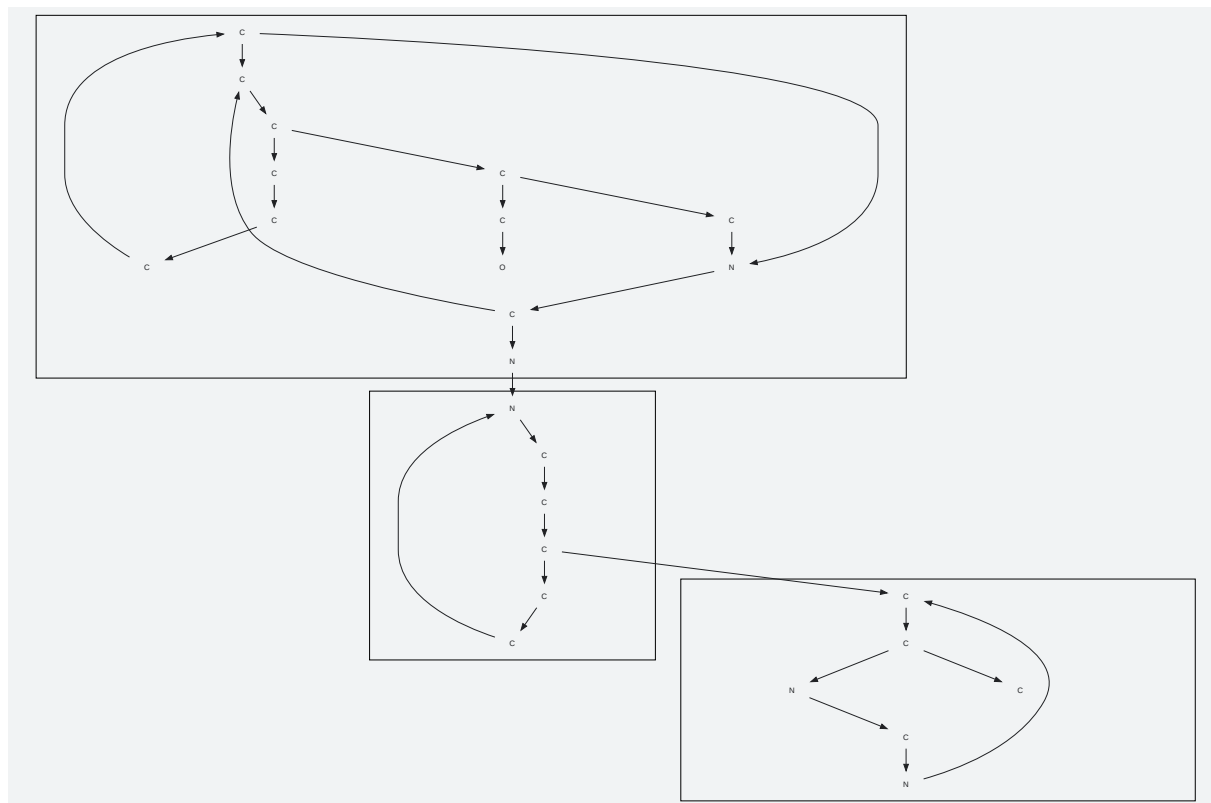
This guide provides a comprehensive overview of the chemical and biological properties of **BYK 49187**, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. The information is curated for researchers and professionals involved in drug discovery and development, with a focus on oncology and DNA repair mechanisms.

Chemical Structure and Properties

BYK 49187, with the chemical name 4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-4-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one, is a small molecule inhibitor belonging to the imidazoquinolinone class.^{[1][2][3]} Its chemical formula is C₁₉H₂₁N₅O, and it has a molecular weight of 335.4 g/mol.^{[2][3]}

Property	Value	Reference
Chemical Name	4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-4-yl)-1-piperidiny]-6H-imidazo[4,5,1-ij]quinolin-6-one	[3]
Molecular Formula	C19H21N5O	[1][2][3]
Molecular Weight	335.4	[1][3]
CAS Number	163120-31-8	[1][2][3]
SMILES	<chem>O=C2CCN3C1=C(N=C3N4CC(C(C5=C(C)N=CN5)CC4)C=CC=C12</chem>	[1]
Purity	≥98% (HPLC)	[1]

Chemical Structure of **BYK 49187**



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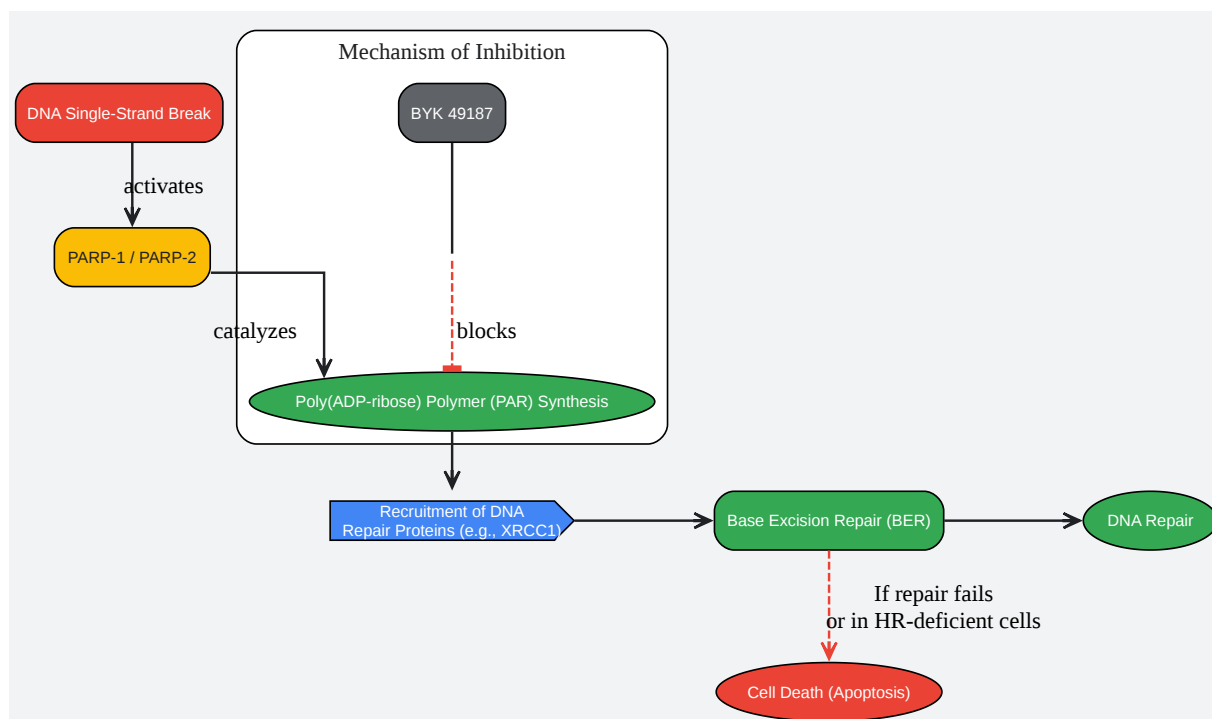
Caption: 2D chemical structure of **BYK 49187**.

Mechanism of Action: PARP Inhibition

BYK 49187 is a potent inhibitor of both PARP-1 and PARP-2.^{[1][3][4]} PARP enzymes play a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks through the base excision repair (BER) pathway.

PARP Signaling Pathway in DNA Repair

The following diagram illustrates the general signaling pathway of PARP in response to DNA damage and the mechanism of inhibition by compounds like **BYK 49187**.



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Caption: PARP-mediated DNA repair and inhibition by **BYK 49187**.

Upon DNA damage, PARP enzymes are recruited to the site of the lesion. This binding activates PARP to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PAR-ylation acts as a scaffold to recruit other DNA repair proteins, facilitating the repair process. PARP inhibitors like **BYK 49187** compete with the NAD⁺ substrate of PARP, preventing the formation of PAR chains and thereby inhibiting the recruitment of repair machinery. In cells with deficient homologous recombination (HR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated repair of

single-strand breaks leads to the accumulation of double-strand breaks during replication, ultimately resulting in synthetic lethality and cell death.

Quantitative Analysis of PARP Inhibition

The inhibitory potency of **BYK 49187** against PARP-1 and PARP-2 has been quantified in both cell-free and cellular assays. The data presented below is sourced from the publication by Eltze et al. in Molecular Pharmacology (2008).[\[2\]](#)[\[5\]](#)

In Vitro (Cell-Free) Inhibition

Enzyme	pIC50	pKi
Human PARP-1 (recombinant)	8.36	7.97
Murine PARP-2	7.50	-

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). pKi is the negative logarithm of the inhibition constant (Ki).

Cellular Inhibition of PAR Synthesis

The ability of **BYK 49187** to inhibit the formation of poly(ADP-ribose) in various cell lines after induction of DNA damage with hydrogen peroxide (H2O2) is summarized below.

Cell Line	Cell Type	pIC50
A549	Human Lung Epithelial	7.80
C4I	Human Cervical Carcinoma	7.02
H9c2	Rat Cardiac Myoblast	7.65

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize **BYK 49187**, as described by Eltze et al. (2008).[\[2\]](#)[\[5\]](#)

Cell-Free PARP Inhibition Assay

Objective: To determine the in vitro inhibitory potency of **BYK 49187** on recombinant human PARP-1 and murine PARP-2.

Methodology:

- **Reaction Mixture:** A reaction mixture containing [3H]NAD⁺, activated DNA (to stimulate PARP activity), and the respective PARP enzyme (human PARP-1 or murine PARP-2) was prepared in a suitable buffer.
- **Inhibitor Addition:** Varying concentrations of **BYK 49187** were added to the reaction mixture.
- **Incubation:** The reaction was incubated to allow for the PARP-catalyzed incorporation of [3H]ADP-ribose onto acceptor proteins.
- **Precipitation:** The reaction was stopped, and the radiolabeled proteins were precipitated using trichloroacetic acid.
- **Quantification:** The amount of incorporated radioactivity was measured using a scintillation counter.
- **Data Analysis:** The percentage of inhibition at each concentration of **BYK 49187** was calculated, and the IC₅₀ value was determined by non-linear regression analysis.

Cellular PARP Inhibition Assay (Immunofluorescence)

Objective: To measure the inhibition of PAR synthesis in cultured cells.

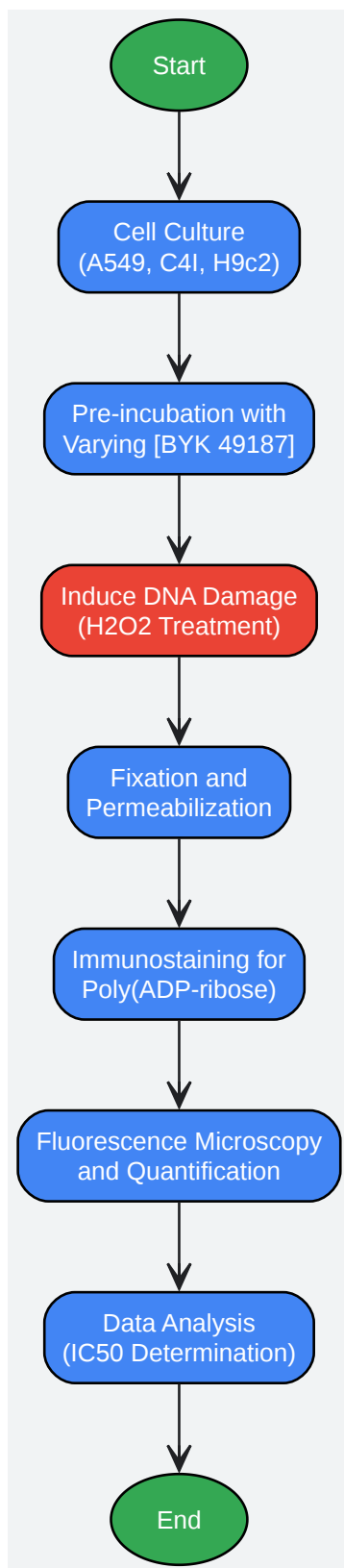
Methodology:

- **Cell Culture:** A549, C4I, or H9c2 cells were cultured on coverslips.
- **Inhibitor Pre-incubation:** Cells were pre-incubated with various concentrations of **BYK 49187**.
- **DNA Damage Induction:** DNA damage was induced by treating the cells with hydrogen peroxide (H₂O₂).
- **Fixation and Permeabilization:** Cells were fixed with methanol/acetic acid and permeabilized.

- Immunostaining: The coverslips were incubated with a primary antibody specific for poly(ADP-ribose), followed by a fluorescently labeled secondary antibody.
- Microscopy and Analysis: The fluorescence intensity, indicative of the amount of PAR, was visualized and quantified using fluorescence microscopy. The IC50 values were calculated from the concentration-response curves.

Experimental Workflow for Cellular PARP Inhibition Assay

The following diagram outlines the workflow for the cellular PARP inhibition assay.



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Caption: Workflow for the cellular PARP inhibition assay.

Conclusion

BYK 49187 is a potent, non-selective inhibitor of PARP-1 and PARP-2 with demonstrated activity in both cell-free and cellular environments. Its ability to block the repair of DNA single-strand breaks makes it a valuable tool for research into DNA repair mechanisms and a potential therapeutic agent, particularly in the context of cancers with deficiencies in homologous recombination. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds.

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References

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